2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-3-25-12-7-5-4-6-11(12)15(24)19-16-20-21-17(28-16)27-9-14(23)18-13-8-10(2)26-22-13/h4-8H,3,9H2,1-2H3,(H,18,22,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWICRTFGCCEIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 477215-35-3) is a derivative of 1,3,4-thiadiazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A study demonstrated that derivatives of thiadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .
- Specifically, one derivative showed an IC50 value of 23.29 µM against MCF-7 cells after 48 hours of treatment .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties.
- Antimicrobial Efficacy :
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | Moderate to High | |
| Thiadiazole Derivative | Escherichia coli | Moderate |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cancer progression, suggesting that this compound may interact with similar pathways .
- Cell Cycle Arrest : Some studies indicate that thiadiazoles can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
- Case Study on Antitumor Effects : A study involving the administration of thiadiazole derivatives in animal models showed significant tumor size reduction compared to control groups treated with standard chemotherapy agents .
- Microbial Resistance : Another investigation assessed the effectiveness of these compounds in overcoming resistance in bacterial strains, demonstrating enhanced activity against resistant strains when used in combination with conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-ethoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, derivatives of thiadiazole have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines such as glioblastoma and breast cancer cells by disrupting cellular processes and damaging DNA .
Antidiabetic Properties
Compounds containing isoxazole and thiadiazole structures have been investigated for their antidiabetic effects. In particular, studies involving models like Drosophila melanogaster showed that certain derivatives could significantly lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or promoting glucose uptake . The structure of this compound may facilitate similar properties.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains. Research indicates that modifications to the thiadiazole ring can enhance antimicrobial efficacy . This suggests that this compound could be explored for its ability to combat resistant bacterial strains.
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of isoxazole-containing compounds. Studies indicate that certain derivatives can protect neuronal cells from oxidative stress and apoptosis . Given the presence of the isoxazole moiety in this compound, it may possess similar neuroprotective properties worth investigating further.
Case Studies and Research Findings
Comparison with Similar Compounds
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )
- Structure : Benzamide linked to a 3-phenyl-1,3,4-thiadiazole and isoxazole.
- Key Differences : Lacks the ethoxy group and thioethyl-2-oxoethyl bridge present in the target compound.
- Physicochemical Properties :
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides ()
- Structure : Thiadiazole-thioacetamide-benzothiazole hybrid.
- Key Differences : Benzothiazole moiety replaces isoxazole; thioacetamide linker differs from the target’s thioethyl-2-oxoethyl group.
- Synthesis : Uses potassium carbonate as a base, similar to methods applicable for the target compound .
Heterocyclic Variants with Modified Cores
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives ()
- Structure : Tetrazole-benzoxazole hybrids with ester functionalities.
- Key Differences : Tetrazole core instead of thiadiazole; benzoxazole introduces oxygen heteroatoms.
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
- Structure : Thiadiazole with alkyl and aryl substituents.
- Key Differences : Lacks the benzamide and isoxazole groups; hydrophobic phenylpropyl chain may enhance membrane permeability .
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves sequential reactions:
Nucleophilic substitution to introduce the thioether linkage between the thiadiazole and the 2-oxoethylamine moiety.
Amide coupling using reagents like EDCl/HOBt to attach the 2-ethoxybenzamide group.
Cyclization under controlled pH and temperature to form the 1,3,4-thiadiazole core .
Characterization:
- NMR spectroscopy (1H, 13C) confirms regiochemistry and purity (e.g., δ 1.91 ppm for methyl groups) .
- Mass spectrometry (MS) validates molecular weight (e.g., m/z = 384 [M+H]+) .
- IR spectroscopy identifies functional groups (e.g., νmax= 1670 cm⁻¹ for amide C=O) .
Basic: How is the purity of the compound assessed during synthesis?
Answer:
- Thin-layer chromatography (TLC) monitors reaction progress (e.g., chloroform:acetone 3:1 as eluent) .
- High-performance liquid chromatography (HPLC) quantifies purity post-synthesis, targeting >95% purity for biological assays .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use coupling agents like EDCl/HOBt for efficient amide bond formation.
- Temperature control : Reflux in concentrated H2SO4 at 293–298 K improved yields to 97.4% in cyclization steps .
- Automated systems : Continuous flow reactors reduce side reactions in multi-step syntheses.
Advanced: What methodologies elucidate the compound’s mechanism of action?
Answer:
- Molecular docking simulations : Predict interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the thiadiazole ring.
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for target proteins).
- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition studies (IC50 determination) validate bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Replicate studies : Use standardized protocols (e.g., fixed cell lines, uniform compound concentrations) .
Orthogonal assays : Cross-validate results with SPR (binding affinity) and functional assays (e.g., cAMP modulation).
Purity verification : Re-characterize batches with NMR/HPLC to rule out degradation products .
Advanced: What role do functional groups play in target selectivity?
Answer:
- Thiadiazole ring : Participates in π-π stacking and hydrogen bonding with hydrophobic enzyme pockets.
- 5-Methylisoxazole : Enhances metabolic stability and modulates electron density for improved target binding.
- Ethoxybenzamide : The ethoxy group increases lipophilicity, improving blood-brain barrier penetration in CNS targets.
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photo-oxidation of the thioether group .
Advanced: What strategies improve regioselectivity in thiadiazole functionalization?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitutions to desired positions.
- Microwave-assisted synthesis : Enhances reaction homogeneity, reducing byproducts in heterocycle formation .
Advanced: How are molecular interactions quantified in vitro?
Answer:
- Isothermal titration calorimetry (ITC) : Measures enthalpy changes during ligand-target binding.
- Fluorescence polarization : Quantifies displacement of fluorescent probes in competitive binding assays.
Advanced: What computational tools predict metabolic pathways?
Answer:
- ADMET prediction software (e.g., SwissADME): Identifies potential oxidation sites (e.g., methylisoxazole).
- Density functional theory (DFT) : Calculates electron densities to predict susceptibility to enzymatic hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
